2,2,3,3-Tetrafluoropropyl acetate

Descripción

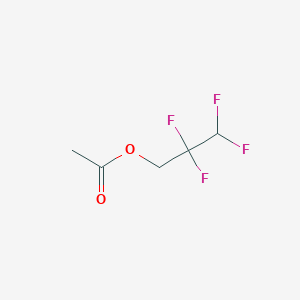

2,2,3,3-Tetrafluoropropyl acetate is a fluorinated ester compound derived from acetic acid and 2,2,3,3-tetrafluoropropanol. Its structure features a tetrafluorinated propyl chain bonded to an acetate group, conferring unique physicochemical properties such as enhanced thermal stability, hydrophobicity, and resistance to oxidation. This compound is synthesized via esterification reactions using concentrated sulfuric acid as a catalyst, often achieving yields of 65–70% under optimized conditions . Applications span polymer chemistry (e.g., block copolymers for drug delivery) and electrolyte formulations for lithium-ion batteries due to its fluorine-rich structure, which improves ionic conductivity and electrochemical stability .

Propiedades

IUPAC Name |

2,2,3,3-tetrafluoropropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-3(10)11-2-5(8,9)4(6)7/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBSWBZFMFQJBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30520988 | |

| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-58-3 | |

| Record name | 1-Propanol, 2,2,3,3-tetrafluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetrafluoropropanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,3,3-Tetrafluoropropyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce 2,2,3,3-tetrafluoropropanol and acetic acid.

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2,2,3,3-tetrafluoropropanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)).

Major Products:

Hydrolysis: 2,2,3,3-Tetrafluoropropanol and acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2,2,3,3-Tetrafluoropropanol.

Aplicaciones Científicas De Investigación

Battery Technology

One of the most promising applications of 2,2,3,3-tetrafluoropropyl acetate is in lithium-ion battery technology. Research indicates that this compound can enhance the performance of electrolytes used in batteries. For instance, it has been shown to improve ionic conductivity and cycling stability when used as a solvent in electrolyte formulations .

A study demonstrated that incorporating this compound into lithium-ion batteries resulted in better charge-discharge cycles and overall battery efficiency compared to traditional solvents . The compound's ability to stabilize the electrolyte interface is crucial for enhancing battery performance.

Solvent Applications

This compound serves as an effective solvent in various chemical processes due to its unique solvation properties. It has been utilized in organic synthesis and as an intermediate in pharmaceutical formulations . Its low volatility and high solvating power make it ideal for reactions requiring stable conditions.

Case Study: Solvent Performance Comparison

A comparative study evaluated the performance of this compound against other common solvents in terms of solvation energy and reaction yield. The results indicated that it provided superior solvation for certain ionic compounds, leading to higher yields in synthetic reactions .

Material Science

In material science, this compound has been explored as a component in polymer formulations. Research has shown that it can be used to create polyurethane-based materials with enhanced properties such as increased durability and resistance to environmental degradation .

Polymer Application Example

A study on polyurethane-poly(2,2,3,3-tetrafluoropropyl acrylate) triblock copolymers demonstrated that incorporating this compound improved the mechanical properties and thermal stability of the resulting materials . This makes it a valuable additive for coatings and films used in demanding environments.

Environmental Applications

Due to its low global warming potential (GWP) and zero ozone depletion potential (ODP), this compound is being investigated as a more environmentally friendly alternative to traditional solvents and refrigerants. Its application in heat transfer fluids and aerosol propellants shows promise for reducing environmental impact while maintaining efficiency .

Mecanismo De Acción

The mechanism by which 2,2,3,3-tetrafluoropropyl acetate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms increases the compound’s lipophilicity and stability, which can influence its interaction with biological membranes and enzymes. In drug development, these properties can enhance the compound’s ability to penetrate cell membranes and improve its metabolic stability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated Esters

2,2,3,3-Tetrafluoropropyl Acrylate (TFPA)

- Structure : Acrylate ester with a tetrafluoropropyl chain.

- Synthesis: Prepared via esterification of acrylic acid and 2,2,3,3-tetrafluoropropanol, yielding ~65–70% .

- Properties : Higher aqueous solubility compared to fluorinated ethers, making it suitable for pharmaceutical applications (e.g., lipid membrane studies via $^{19}$F NMR) .

- Applications : Used in drug delivery systems and as a probe for molecular interactions in biological membranes .

2,2,3,3-Tetrafluoropropyl Methacrylate

- Structure : Methacrylate ester with the same fluorinated backbone.

- Applications: Key monomer in amphiphilic block copolymers (e.g., Angiopep-2-PEG-block-poly-(2,2,3,3-tetrafluoropropyl methacrylate)) for blood-brain barrier-penetrating drug carriers. Fluorination enhances membrane hydrophobicity and stability .

2.1.3. Succinic/Glutaric Acid Esters of 2,2,3,3-Tetrafluoropropanol

- Examples : Succinic acid 2,2,3,3-tetrafluoropropyl 3-methylpentyl ester (MW 356.89) and glutaric acid analogs .

- Properties : Higher molecular weights and varied solubility profiles due to extended alkyl chains. Used in specialty coatings and high-performance lubricants .

Fluorinated Ethers

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether (TTE)

- Structure : Fluorinated ether with two tetrafluorinated alkyl chains.

- Li/Li+) and ionic conductivity, making it ideal for high-voltage lithium-ion batteries. However, it requires additives like fluoroethylene carbonate (FEC) to stabilize lithium metal anodes .

- Performance : In Cu||NCM111 cells, TTE-based electrolytes achieved 94.4% Coulombic efficiency, slightly lower than acetate-containing formulations .

F-EPE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether)

- Applications : Co-solvent in electrolytes for improved thermal stability and cycling performance in Li-metal batteries. Less cost-effective than acetate due to complex synthesis .

Performance in Battery Electrolytes

- Acetate vs. Ethers : While TTE and F-EPE excel in oxidation resistance, this compound offers better compatibility with carbonate solvents (e.g., ethyl methyl carbonate) and lower viscosity, facilitating ion transport .

- Thermal Stability: Acetate derivatives exhibit superior thermal resilience compared to non-fluorinated esters (e.g., ethyl acetate), with decomposition temperatures exceeding 150°C .

Actividad Biológica

2,2,3,3-Tetrafluoropropyl acetate is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its antimicrobial and antifungal properties, and discusses relevant research findings and case studies.

This compound is characterized by the presence of four fluorine atoms attached to a propyl backbone, which significantly alters its physicochemical properties compared to non-fluorinated analogues. The introduction of fluorine can enhance lipophilicity and stability against metabolic degradation.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted that certain fluorinated compounds possess significant inhibitory effects against various bacterial strains. For example, the compound demonstrated an IC50 value of 12.80 μg/mL against C6 cells, indicating a promising potential for further development in antimicrobial applications .

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity. Specifically, studies on strobilurine analogues have revealed that similar fluorinated compounds can effectively combat phytopathogenic fungi affecting crops such as vines and cereals . This suggests that this compound could be explored for agricultural applications.

Case Studies

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human lung cancer cells (NCI-H358) demonstrated that compounds similar to this compound can influence cellular viability and metabolic activity. The results indicated that these compounds could potentially serve as prodrugs for therapeutic applications .

- Fluorinated Compound Studies : A broader investigation into the biological effects of fluorinated compounds revealed that their unique chemical structures can lead to varied biological responses. The study emphasized the importance of understanding the mechanisms through which these compounds exert their effects on cellular systems .

Research Findings

- Mechanisms of Action : The exact mechanisms by which this compound exerts its biological effects remain under investigation. Preliminary findings suggest that the compound may interact with cellular membranes differently than non-fluorinated counterparts due to its unique lipophilic properties.

- Environmental Impact : Studies have raised concerns about the environmental persistence of fluorinated compounds. The degradation pathways and bioaccumulation potential of this compound are critical areas for future research to assess ecological risks .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C5H4F4O2 |

| IC50 (C6 Cells) | 12.80 μg/mL |

| Potential Applications | Antimicrobial and antifungal agent |

| Environmental Concerns | Persistence and bioaccumulation potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.